molecular formula C₁₉H₂₉NO₃ B107785 Homocapsaicin CAS No. 58493-48-4

Homocapsaicin

Cat. No.: B107785
CAS No.: 58493-48-4
M. Wt: 319.4 g/mol
InChI Key: JKIHLSTUOQHAFF-VQHVLOKHSA-N
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Description

Homocapsaicin is a capsaicinoid, an analog and congener of capsaicin found in chili peppers (Capsicum). It is an irritant and accounts for about 1% of the total capsaicinoids mixture in chili peppers. This compound has about half the pungency of capsaicin and is a lipophilic, colorless, odorless crystalline to waxy compound. On the Scoville scale, it has 8,600,000 Scoville Heat Units (SHU) .

Mechanism of Action

Target of Action

Homocapsaicin, like capsaicin, is a capsaicinoid and an analog and congener of capsaicin found in chili peppers (Capsicum). It is known to be an irritant . The primary target of this compound is the TRPV1 receptor , also known as the vanilloid receptor . This receptor plays a crucial role in pain perception, heat sensation, and inflammation.

Mode of Action

This compound interacts with its target, the TRPV1 receptor, by binding to it . This binding triggers a series of events leading to the sensation of heat or pain. The exact mechanism of how this compound interacts with the TRPV1 receptor is still under investigation.

Biochemical Pathways

The biosynthesis of this compound involves the condensation of vanillylamine, derived from the phenylpropanoid pathway, with a branched-chain fatty acid, originating from the branched-chain fatty acid pathway .

Pharmacokinetics

It is known that this compound is a lipophilic compound , which suggests that it may be well-absorbed in the body and could potentially cross biological membranes.

Result of Action

The binding of this compound to the TRPV1 receptor leads to a sensation of heat or pain. This is the primary molecular effect of this compound’s action. At the cellular level, this can lead to various responses, including the release of inflammatory mediators. Capsaicinoids, including this compound, have been investigated for their potential health benefits, such as their analgesic effect and their impact on thermoregulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pungency of Capsicum fruits, which contain this compound, is known to be influenced by weather conditions such as heat waves . Additionally, the maturation of the fruit can also affect the total content of capsaicinoids, including this compound .

Biochemical Analysis

Biochemical Properties

Homocapsaicin, like other capsaicinoids, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in pain perception and thermoregulation . The nature of these interactions is primarily through binding to the TRPV1 receptor, a heat-activated ion channel in the pain pathway .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate the TRPV1 receptor, leading to an influx of calcium ions into the cell, which can trigger further signaling events .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPV1 receptor. This binding can lead to the activation or inhibition of the receptor, resulting in changes in ion flux across the cell membrane . These changes can then lead to alterations in gene expression and other cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses can lead to adverse effects, such as pain and inflammation, due to the activation of the TRPV1 receptor

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the synthesis and degradation of capsaicinoids

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization or accumulation

Subcellular Localization

It is likely that this compound, like other capsaicinoids, is localized to specific compartments or organelles based on its physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homocapsaicin can be synthesized through various chemical routes. One common method involves the condensation of vanillylamine with 8-methylnon-6-enoic acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of capsaicinoids from Capsicum species using solvents like methanol, ethanol, or acetonitrile. The extracted mixture is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Homocapsaicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

Scientific Research Applications

Homocapsaicin has a wide range of scientific research applications:

Comparison with Similar Compounds

Homocapsaicin’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.

Properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIHLSTUOQHAFF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894012
Record name 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58493-48-4
Record name Homocapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58493-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5KLC0JPH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64.5 - 65.5 °C
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is homocapsaicin, and how does it differ from capsaicin?

A: this compound is a capsaicinoid, a group of pungent compounds found in chili peppers (Capsicum spp.). While structurally similar to capsaicin, this compound has a slightly longer alkyl side chain. [, , , ]

Q2: Which chili pepper species contain this compound?

A: this compound has been identified in various Capsicum species, including Capsicum annuum, Capsicum chinense, and Capsicum frutescens. [, , , , , ]

Q3: How is the pungency of chili peppers related to their this compound content?

A: While capsaicin is often the most abundant capsaicinoid in chili peppers, this compound contributes to the overall pungency profile. The higher the total capsaicinoid content, including this compound, the hotter the pepper. [, , , ]

Q4: How are this compound and other capsaicinoids extracted from chili peppers for analysis?

A: Several methods are employed for capsaicinoid extraction, including traditional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). [, , , , ]

Q5: What analytical techniques are used to identify and quantify this compound in chili pepper extracts?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, fluorescence detectors, and mass spectrometers (MS), is commonly used for capsaicinoid analysis. Gas chromatography-mass spectrometry (GC-MS) is another technique used for this purpose. [, , , , , , , ]

Q6: What are the advantages of using ultra-performance liquid chromatography (UHPLC) for capsaicinoid analysis compared to traditional HPLC methods?

A: UHPLC offers faster separation times while maintaining high resolution, allowing for more efficient analysis of capsaicinoids like this compound. []

Q7: How does the concentration of this compound change during the ripening process of chili peppers?

A: The concentration of individual capsaicinoids, including this compound, can fluctuate throughout the ripening process depending on the chili pepper variety. [, , ]

Q8: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H29NO3, and its molecular weight is 319.4 g/mol. [, ]

Q9: Are there any studies investigating the potential therapeutic properties of this compound?

A: While research on this compound specifically is limited, studies have investigated the broader therapeutic potential of capsaicinoids, which may include analgesic, anti-inflammatory, anticancer, and anti-obesity effects. [, , , , , ]

Q10: How does this compound exert its biological effects?

A: Like other capsaicinoids, this compound is believed to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, an ion channel primarily expressed in sensory neurons. This activation leads to a cascade of downstream effects, contributing to the pungent sensation and potential therapeutic benefits. [, , ]

Q11: Are there any known interactions between this compound and drug-metabolizing enzymes?

A: Studies have primarily focused on capsaicin's metabolism, revealing its metabolism by cytochrome P450 enzymes, particularly CYP2C9, CYP2E1, and CYP3A4. Research on the specific interactions of this compound with drug-metabolizing enzymes is limited. [, ]

Q12: Are there any known safety concerns or toxicological data available for this compound?

A: While generally considered safe for consumption, high concentrations of capsaicinoids, including this compound, can cause irritation and inflammation. Specific toxicological data on this compound might be limited compared to capsaicin. []

Q13: What is the historical context of this compound research, and what are some of the milestones in this field?

A: Research on capsaicinoids, including this compound, has evolved from early studies on their pungent properties to investigations of their diverse biological activities and potential therapeutic applications. Milestones include identifying the TRPV1 receptor as a key target and developing analytical techniques for their accurate quantification. [, , ]

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